Boc-L-methionine

概要

説明

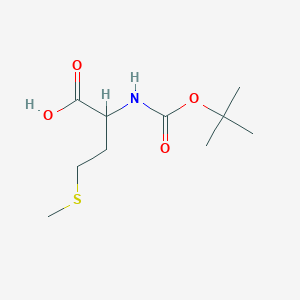

Boc-L-methionine, also known as N-(tert-Butoxycarbonyl)-L-methionine, is a Boc-protected form of L-Methionine . L-Methionine is an essential amino acid that is obtained from our diet and can be found in grain legumes (such as lentils), and poultry .

Synthesis Analysis

The synthesis of Boc-L-methionine is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Molecular Structure Analysis

The molecular formula of Boc-L-methionine is C10H19NO4S . The IUPAC name is (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-(methylsulfanyl)butanoic acid . The molecular weight is 249.33 g/mol .Chemical Reactions Analysis

The Boc group in Boc-L-methionine is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .Physical And Chemical Properties Analysis

Boc-L-methionine is a white powder . It has a melting point of 45 - 53 ºC . The optical rotation is [a]D20 = -23 ± 2º (C=1 in MeOH) .科学的研究の応用

Biomedical Applications

Methionine, an essential amino acid in the human body, possesses versatile features based on its chemical modification, cell metabolism, and metabolic derivatives . Benefitting from its multifunctional properties, Methionine holds immense potential for biomedical applications .

Cancer Treatment and Diagnosis

Due to the disordered metabolic state of tumor cells, applications of Methionine in cancer treatment and diagnosis are summarized in detail .

Treatment of Liver Diseases

The efficacy of S-adenosylmethionine (SAM), as the most important metabolic derivative of Methionine, for treating liver diseases is mentioned .

Potential Treatment for COVID-19

Methionine-restriction therapy might be a promising approach to treat COVID-19 .

Protection Against Oxidative Stress

Methionine has been demonstrated to have crucial roles in metabolism, innate immunity, and activation of endogenous antioxidant enzymes, including methionine sulfoxide reductase A/B and the biosynthesis of glutathione to counteract oxidative stress .

Potential Treatment for Neurodegenerative Processes

Methionine restriction avoids altered methionine/transmethylation metabolism, thus reducing DNA damage and possibly avoiding neurodegenerative processes . An L-methionine-enriched diet could be beneficial during aging to protect neurons from oxidative imbalance and mitochondrial dysfunction, thus preventing the progression of neurodegenerative processes .

作用機序

Target of Action

Boc-L-methionine, also known as N-(tert-Butoxycarbonyl)-L-methionine, is a derivative of the essential amino acid methionine . The primary target of methionine is the methionine cycle, also known as the one-carbon metabolism pathway . This cycle is fundamental in the synthesis and recycling of methionine and its derivative, S-adenosylmethionine (SAM) .

Mode of Action

It is thought that metabolism of high doses of certain substances in the liver can lead to decreased levels of hepatic glutathione and increased oxidative stress . Methionine, being a precursor to L-cysteine, can potentially counteract this effect .

Biochemical Pathways

Methionine is involved in several biochemical pathways. It plays a significant role in protein synthesis, serving as the initiator amino acid . Methionine is also utilized for the synthesis of SAM, a universal methyl donor in numerous cellular methylation reactions . These methylations play essential roles in regulating gene expression, chromatin structure, and cellular signaling pathways . Additionally, methionine can be metabolized via the transsulfuration pathway, leading to the synthesis of cysteine, another important amino acid .

Pharmacokinetics

A study on a methionine-based anti-cancer drug suggests the development of an integrated pharmacokinetic/pharmacodynamic model for encapsulated methioninase, a methionine-depleting enzyme . This model aims to determine the kinetics of L-methionine depletion after co-administration of the drug and Pyridoxine .

Result of Action

The result of Boc-L-methionine’s action would be dependent on its interaction with its targets and the subsequent changes. As a derivative of methionine, it could potentially influence protein synthesis, cellular methylation reactions, and the synthesis of cysteine .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4S/c1-10(2,3)15-9(14)11-7(8(12)13)5-6-16-4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMUSLIHRIYOHEV-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCSC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCSC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-L-methionine | |

CAS RN |

2488-15-5 | |

| Record name | Boc-L-methionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2488-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-butoxycarbonyl-L-methionine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.855 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

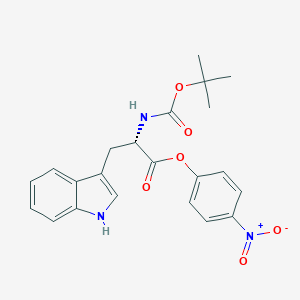

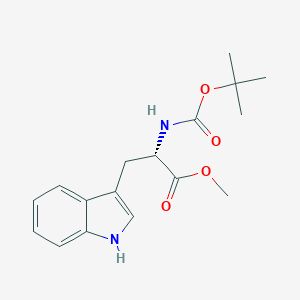

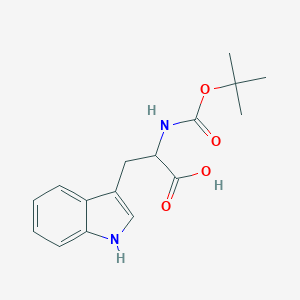

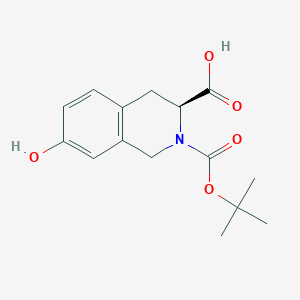

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

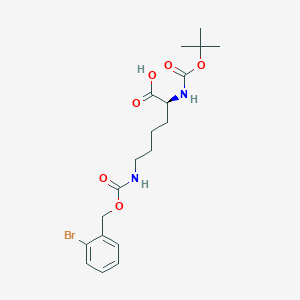

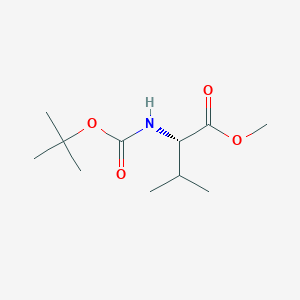

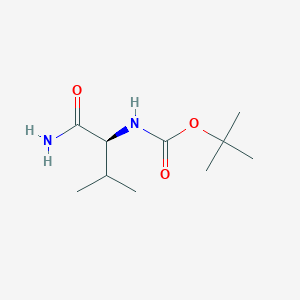

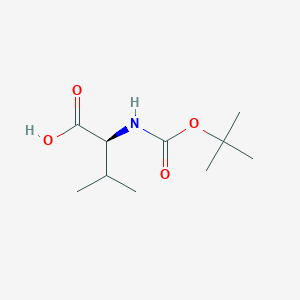

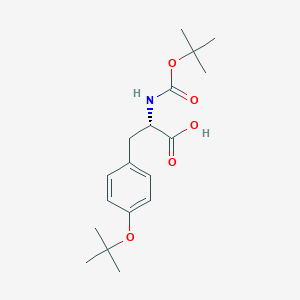

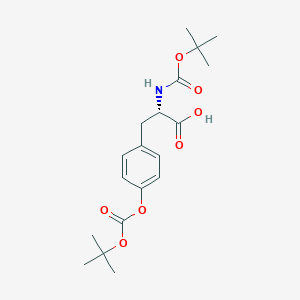

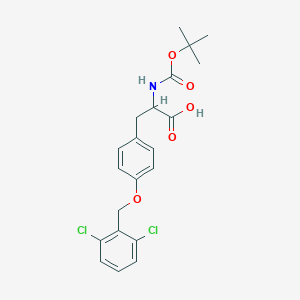

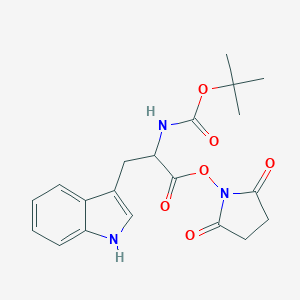

Feasible Synthetic Routes

Q & A

Q1: What is Boc-L-methionine and why is it of interest to researchers?

A1: Boc-L-methionine (N-tert-butoxycarbonyl-L-methionine) is a protected form of the naturally occurring amino acid, L-methionine. This compound is particularly interesting due to its versatility as a building block for synthesizing various molecules with tailored properties. For instance, researchers have utilized Boc-L-methionine to create polymers with unique stimuli-responsive behaviors, [, ] and incorporate it into peptides designed to interact with nucleic acids. []

Q2: How does the structure of Boc-L-methionine influence its self-association behavior?

A2: Fourier Transform Infrared (FTIR) spectroscopy studies have revealed that Boc-L-methionine primarily self-associates through intermolecular hydrogen bonding. [] This interaction occurs between the carboxylic acid group of one molecule and the urethane group of another. The bulky tert-butoxycarbonyl (Boc) protecting group and the methionine side chain influence the extent of self-association compared to other N-protected amino acids. []

Q3: Can Boc-L-methionine be used to synthesize polymers with specific properties? If so, what kind of properties can be achieved?

A3: Yes, Boc-L-methionine has been successfully incorporated into polymers exhibiting unique characteristics. For example, researchers synthesized a zwitterionic polymer, PMETMASPS, using a Boc-L-methionine-derived monomer. This polymer displayed remarkable stimuli-responsive behavior, including pH and temperature sensitivity. [] Additionally, a methionine-containing block copolymer synthesized using a Boc-L-methionine derivative demonstrated dual responsiveness to pH and oxidation. [] This allowed for the development of protein nanogels with potential applications in drug delivery. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。